EBI-1051
Description
Overview of Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation in Disease States
The MAPK pathway operates as a three-tiered kinase cascade, typically involving a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK, also known as MEK), and a MAPK (such as ERK). researchgate.net This hierarchical structure allows for signal amplification and diversification, translating extracellular stimuli into specific cellular responses. However, genetic alterations, including mutations in upstream regulators like RAS and RAF, can lead to the constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival, a hallmark of cancer. researchgate.netmdpi.com Beyond oncology, MAPK pathway dysregulation contributes to the pathology of autoimmune diseases, neurodegenerative conditions like Alzheimer's and Parkinson's diseases, and various inflammatory disorders. mrc.ac.ukguidetoimmunopharmacology.orgresearchgate.net Furthermore, germline mutations in genes encoding MAPK pathway components are the underlying cause of a group of developmental syndromes collectively termed RASopathies. mdpi.com
Significance of MEK Inhibition in Preclinical Therapeutic Strategies
MEK1 and MEK2 are critical dual-specificity kinases within the MAPK pathway, directly phosphorylating and activating MAPKs like ERK. Due to the frequent overactivation of the MAPK/ERK pathway in various malignancies, inhibiting MEK has become a significant preclinical and clinical strategy. MEK inhibitors aim to block this downstream signaling, thereby suppressing the pro-proliferative and pro-survival signals that drive disease progression. Preclinical studies have explored the efficacy of MEK inhibition in a range of cancers, including melanoma, colorectal cancer, lung cancer, neuroblastoma, and acute myeloid leukemia (AML). While single-agent MEK inhibition has shown promise, particularly in BRAF-mutated melanomas where several MEK inhibitors have received clinical approval, preclinical research also investigates combination strategies. guidetoimmunopharmacology.org Combining MEK inhibitors with agents targeting other pathways, such as PI3K/AKT/mTOR or CDK4/6, is explored to enhance anti-tumor activity, overcome resistance mechanisms, and potentially reduce toxicity by allowing for lower doses of individual agents.
Historical Context of Novel Small Molecule Inhibitor Discovery
The identification of protein kinases as potential drug targets in the 1980s marked a pivotal moment in drug discovery, driven by a growing understanding of their roles in diseases like cancer. Early challenges in developing kinase inhibitors included the high intracellular concentration of ATP and the conserved nature of the ATP binding pocket. The natural compound staurosporine, despite its lack of selectivity, demonstrated potent kinase inhibitory activity and helped pave the way for the development of synthetic small molecule kinase inhibitors (SMKIs). The approval of the first kinase inhibitors in the 1990s, such as fasudil (B1672074) and sirolimus, signaled the potential of this drug class. A major breakthrough occurred in 2001 with the FDA approval of imatinib, the first rationally designed SMKI targeting the Bcr-Abl kinase, which revolutionized the treatment of chronic myelogenous leukemia. Since this landmark achievement, the field of kinase inhibitor research has expanded dramatically, leading to the approval of numerous SMKIs for various indications, establishing them as a cornerstone of modern targeted therapy. The ongoing discovery and preclinical evaluation of novel small molecules like EBI-1051 continue this trajectory, seeking to identify more potent, selective, and efficacious inhibitors for challenging diseases.
Detailed Research Findings on this compound:
This compound was discovered as part of an effort to develop potent MEK inhibitors through scaffold hopping based on existing clinical compounds. This process led to the identification of a novel benzofuran (B130515) series with favorable properties. This compound, a specific compound within this series, demonstrated high potency as a MEK inhibitor with an reported IC50 of 3.9 nM. Another study reported an IC50 of 10.8 nM against MEK1 and an IC50 of 4.7 nM in colo-205 cells.
Preclinical studies in mouse models have shown that this compound possesses excellent in vivo efficacy. In colo-205 tumor xenograft models, treatment with this compound resulted in significant anti-tumor activity. Comparative studies in certain cancer cell lines, including colo-205, A549, and MDA-MB-231, indicated that this compound exhibited superior potency compared to AZD6244, another MEK inhibitor. These findings support the potential of this compound for preclinical development studies, particularly for melanoma and other cancers where MEK pathway dysregulation plays a significant role.
Comparative Potency of this compound in Cancer Cell Lines
| Cell Line | This compound Potency (IC50) | AZD6244 Potency (IC50) | Reference |
| colo-205 | Superior | - | |
| A549 | Superior | - | |
| MDA-MB-231 | Superior | - | |
| colo-205 | 4.7 nM | - |
Note: "Superior" indicates that this compound demonstrated higher potency (lower IC50 value) compared to AZD6244 in the cited studies, though specific numerical values for AZD6244 in these comparisons were not detailed in the provided snippets.
The promising preclinical profile of this compound, characterized by its potency and in vivo efficacy, underscores its potential as a candidate for further investigation in the development of targeted therapies for MEK-associated cancers.
Properties
CAS No. |
1801896-05-8 |
|---|---|
Molecular Formula |
C18H15F2IN2O5 |
Molecular Weight |
504.23 |
IUPAC Name |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
InChI Key |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBI1051; EBI 1051; EBI-1051 |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Ebi 1051
Strategic Design Approaches for Novel MEK Inhibitors
The development of EBI-1051 was underpinned by modern drug design strategies aimed at identifying novel chemical entities with improved potency and drug-like properties. These approaches were crucial in navigating the complex landscape of kinase inhibitor design to arrive at a promising clinical candidate.
Scaffold Hopping Methodologies in Compound Design
A key strategy employed in the discovery of this compound was scaffold hopping. scispace.comnih.gov This medicinal chemistry technique involves the replacement of the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold. The goal is to generate new compounds that retain the essential binding interactions of the original molecule while offering potential advantages such as improved potency, selectivity, pharmacokinetic properties, or novel intellectual property. In the case of this compound, the development process was initiated by moving away from the scaffolds of known clinical MEK inhibitors to explore new chemical space. scispace.comnih.gov This approach led to the initial identification of a novel series of benzodihydrofuran derivatives as potent MEK inhibitors. scispace.comnih.gov
Identification of Benzofuran (B130515) Derivatives as Core Scaffolds
Through further exploration and optimization stemming from the initial benzodihydrofuran series, the research efforts pivoted to another related heterocyclic system: the benzofuran scaffold. scispace.comnih.gov Benzofuran derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. researchgate.net The strategic decision to investigate benzofurans as the core scaffold for MEK inhibition was driven by the promising results of initial studies and the potential for this scaffold to provide a favorable platform for further chemical modification and optimization. This ultimately led to a new series of benzofuran-based compounds with good oral bioavailability in preclinical models. scispace.comnih.gov
Structure-Activity Relationship (SAR) Studies and Lead Optimization of Benzofuran Series
The optimization efforts focused on modifying different positions of the benzofuran ring and its substituents. These studies were crucial in elucidating the key structural features required for potent MEK inhibition. Through this rigorous SAR exploration, this compound (also referred to as compound 28d in the primary literature) emerged as a lead candidate with excellent in vivo efficacy in a colo-205 tumor xenograft mouse model. scispace.comnih.gov this compound demonstrated superior potency in several cancer cell lines, including colon-205, A549, and MDA-MB-231, when compared to the established MEK inhibitor AZD6244. scispace.comnih.gov
Precursor Compound Identification and Analogue Development Strategies
The analogue development strategy for the benzofuran series was guided by the SAR data obtained. This involved the systematic introduction of various substituents at different positions of the benzofuran core to probe their effects on potency and other pharmacological properties. This methodical approach allowed the researchers to build a comprehensive understanding of the structural requirements for optimal MEK inhibition within this chemical series, ultimately leading to the identification of this compound as the most promising candidate for further development.
Computational Chemistry Contributions to this compound Discovery
Computational chemistry played a significant role in the discovery and design of this compound, providing valuable insights into the molecular interactions between the inhibitors and their target protein, MEK1. These in silico methods helped to rationalize the observed SAR and guide the design of more potent analogues.
Molecular Docking Analyses and Predicted Binding Modes
Molecular docking studies were instrumental in understanding how the benzofuran derivatives, including this compound, bind to the MEK1 protein. These computational simulations predict the preferred orientation of a ligand within the binding site of a protein and estimate the strength of the interaction. For MEK inhibitors, the binding is typically to an allosteric site adjacent to the ATP-binding pocket.
In Silico Screening and Virtual Ligand Design Methodologies
While the primary literature on the discovery of this compound does not provide explicit details on the specific in silico screening and virtual ligand design methodologies employed, the development of such targeted inhibitors in modern medicinal chemistry typically involves a significant computational component. It is highly probable that state-of-the-art computational tools were utilized to guide the design, selection, and optimization of the benzofuran scaffold and its derivatives, including this compound.
These methodologies often encompass two main approaches: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD): Given the availability of MEK1/2 crystal structures, SBDD would have been a key strategy. This approach likely involved:
Molecular Docking: To predict the binding modes and affinities of designed compounds within the allosteric binding site of MEK. This would help in understanding how different substitutions on the benzofuran scaffold could enhance interactions with the target protein.
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions over time.
Ligand-Based Drug Design (LBDD): This approach would have been valuable in the initial scaffold hopping phase, using the chemical structures of known MEK inhibitors as a starting point. Techniques that may have been used include:
Pharmacophore Modeling: To create a 3D model of the essential chemical features required for MEK inhibition based on the structures of existing potent inhibitors. This model could then be used to screen virtual libraries of compounds for new scaffolds.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of the synthesized benzofuran derivatives with their observed biological activity. These models would then be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The iterative use of these in silico techniques in conjunction with traditional medicinal chemistry and biological testing would have enabled the efficient optimization of the initial hits into the potent and orally bioavailable MEK inhibitor, this compound.
Interactive Data Table: Comparative Potency of this compound
| Compound | Target | IC₅₀ (nM) | Cell Line |
| This compound | MEK | Not specified in provided search results | Colo-205 |
| This compound | MEK | Not specified in provided search results | A549 |
| This compound | MEK | Not specified in provided search results | MDA-MB-231 |
| AZD6244 | MEK | Not specified in provided search results | Colo-205 |
| AZD6244 | MEK | Not specified in provided search results | A549 |
| AZD6244 | MEK | Not specified in provided search results | MDA-MB-231 |
Molecular and Cellular Mechanisms of Action of Ebi 1051
Direct Inhibition of the Mitogen-Activated Protein Kinase Kinase (MEK) Enzyme
The primary molecular target of EBI-1051 is the Mitogen-Activated Protein Kinase Kinase (MEK) enzyme. medchemexpress.comnih.gov It demonstrates highly potent inhibition of MEK, with a reported half-maximal inhibitory concentration (IC50) of 3.9 nM in biochemical assays. medchemexpress.com This direct inhibition is the foundational step in its mechanism of action.
The MEK family of enzymes consists of several isoforms, but the most well-characterized in the context of the MAPK pathway are MEK1 and MEK2. nih.govebi.ac.uk These two kinases are highly related dual-specificity enzymes, meaning they can phosphorylate both threonine and tyrosine residues on their substrates. news-medical.net MEK1 and MEK2 are the only known kinases responsible for the activation of the downstream Extracellular signal-Regulated Kinases, ERK1 and ERK2. nih.govnih.gov this compound acts as an inhibitor of both MEK1 and MEK2, effectively blocking this critical control point in the signaling cascade. nih.govnews-medical.netoncotarget.com
This compound functions as a non-competitive inhibitor with respect to Adenosine triphosphate (ATP). nih.gov Unlike ATP-competitive inhibitors that bind directly to the highly conserved ATP-binding pocket of the kinase, non-competitive MEK inhibitors bind to a unique, allosteric site adjacent to the ATP pocket. news-medical.net
This allosteric binding induces a conformational change in the MEK enzyme. nih.gov This structural shift locks the kinase in a catalytically inactive state, which prevents it from effectively phosphorylating its downstream target, ERK. A key advantage of this mechanism is that the inhibitor does not need to compete with the high intracellular concentrations of ATP, which can sometimes limit the efficacy of ATP-competitive drugs. nih.gov
Downstream Signaling Pathway Modulation
By directly inhibiting MEK1/2, this compound causes significant disruption to the downstream signaling events that are dependent on MEK activity.
The immediate and most critical downstream consequence of MEK1/2 inhibition by this compound is the prevention of ERK phosphorylation. nih.gov Since MEK1/2 are the sole activators of ERK1/2, their inhibition directly leads to a decrease in the levels of phosphorylated ERK (p-ERK). nih.gov This reduction in p-ERK effectively halts the transmission of the growth-promoting signal further downstream.
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, driving cellular processes like proliferation and survival. nih.govnih.gov In many cancers, mutations in genes such as BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled tumor growth. news-medical.netnih.gov
This compound's inhibition of MEK creates a crucial blockade within this oncogenic signaling axis. nih.govnih.gov By preventing the activation of ERK, it effectively attenuates the entire downstream cascade that is initiated by aberrant RAS or RAF activity, thereby counteracting the proliferative signals that drive cancer. nih.gov
Cellular Effects Induced by this compound Exposure
The inhibition of the RAS-RAF-MEK-ERK pathway at the level of MEK translates into significant anti-cancer effects at the cellular level. The primary cellular effect of this compound is the potent inhibition of cell proliferation, particularly in cancer cell lines with mutations that activate the MAPK pathway. nih.gov Research has demonstrated its antiproliferative activity against various human cancer cell lines. medchemexpress.comnih.gov For instance, in the COLO 205 human colorectal cancer cell line, which harbors a BRAF mutation, this compound exhibited an IC50 value of 4.7 nM. medchemexpress.com Studies have also indicated that this compound shows superior potency in certain cancer cell lines, such as COLO-205, A549 (non-small cell lung cancer), and MDA-MB-231 (breast cancer), when compared to the earlier MEK inhibitor AZD6244. nih.gov
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Relevant Mutation | IC50 (nM) |
| COLO 205 | Colorectal Cancer | BRAF | 4.7 medchemexpress.com |
| A549 | Non-Small Cell Lung Cancer | KRAS | Potency noted as superior to AZD6244 nih.gov |
| MDA-MB-231 | Breast Cancer | BRAF | Potency noted as superior to AZD6244 nih.gov |
Table of Compounds Mentioned
Antiproliferative Activity in Malignant Cell Lines
This compound has demonstrated significant antiproliferative activity across various malignant cell lines. Its potency as a MEK inhibitor translates to effective suppression of tumor cell growth. Research has shown that this compound exhibits superior potency in several cancer cell lines when compared to the earlier MEK inhibitor, AZD6244. nih.gov This enhanced activity is particularly noted in cell lines derived from colon cancer, lung cancer, and breast cancer. nih.gov
The antiproliferative effects are a direct result of the inhibition of the MEK/ERK pathway, which is a primary driver of cell division in many tumor types. By blocking this pathway, this compound effectively halts the signals that command cancer cells to multiply.
Table 1: Comparative Antiproliferative Potency of this compound
| Malignant Cell Line | Cancer Type | Potency Compared to AZD6244 |
|---|---|---|
| Colo-205 | Colon Cancer | Superior nih.gov |
| A549 | Lung Cancer | Superior nih.gov |
Induction of Programmed Cell Death Pathways (Apoptosis and Necrosis)
Inhibition of the MEK/ERK pathway by compounds like this compound is a potent trigger for programmed cell death, primarily through the intrinsic pathway of apoptosis. The MEK/ERK cascade promotes cell survival by regulating the balance of pro-apoptotic and anti-apoptotic proteins within the B-cell lymphoma 2 (Bcl-2) family.
By blocking MEK, this compound initiates a series of molecular events that shift this balance in favor of cell death. This typically involves:
Upregulation of Pro-Apoptotic BH3-only Proteins: MEK inhibition leads to an increase in the expression of pro-apoptotic proteins such as Bim and PUMA. These proteins act as sensors of cellular stress and can directly activate the executioner proteins of apoptosis.
Downregulation of Anti-Apoptotic Proteins: Concurrently, the levels of anti-apoptotic proteins like Mcl-1 are often reduced. Mcl-1 normally sequesters pro-apoptotic proteins, and its downregulation frees them to initiate the apoptotic cascade.
This disruption of the Bcl-2 family equilibrium leads to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane. This event is a point of no return for apoptosis, causing the release of cytochrome c and other apoptogenic factors into the cytoplasm. Cytochrome c then triggers the formation of the apoptosome and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, which dismantle the cell in an orderly fashion. While this is the primary mechanism, some studies on MEK inhibitors have also pointed to a caspase-independent apoptotic pathway involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria. There is currently no specific research indicating that this compound induces necrosis.
Cell Cycle Progression Modulation
The MEK/ERK signaling pathway plays a pivotal role in regulating the progression of the cell cycle, particularly the transition from the G1 (first gap) phase to the S (synthesis) phase. Growth signals transmitted through this pathway lead to the synthesis of key proteins, such as Cyclin D1, which are necessary for cells to pass the G1/S checkpoint and commit to DNA replication.
As a potent MEK inhibitor, this compound disrupts this process, leading to a halt in cell cycle progression. The primary mechanism of cell cycle modulation by this compound involves:
G1 Phase Arrest: By inhibiting ERK activation, this compound prevents the upregulation of Cyclin D1 and other factors required for G1 progression. This effectively traps cancer cells in the G1 phase, preventing them from entering the S phase and replicating their DNA.
Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: The arrest in G1 is often accompanied by an increase in the expression of CDK inhibitors, such as p27. These proteins bind to and inhibit the cyclin-CDK complexes that drive the cell cycle forward, thus reinforcing the G1 arrest.
Preclinical Pharmacological Evaluation of Ebi 1051
In Vitro Efficacy Studies
EBI-1051 has demonstrated significant anti-tumor activity across a range of human cancer cell lines in laboratory settings. The compound's efficacy has been noted in cell lines derived from various cancer types, including colon carcinoma (Colo-205), non-small cell lung cancer (A549), and triple-negative breast cancer (MDA-MB-231). nih.gov The primary mechanism of its anti-tumor action is the inhibition of MEK1/2, which in turn blocks the phosphorylation of ERK1/2, crucial downstream effectors in the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in cancer.
The potency of this compound as a MEK inhibitor has been quantified, with studies indicating a half-maximal inhibitory concentration (IC50) of 3.9 nM. While this value demonstrates high potency, the specific cell line in which this was determined is not consistently reported across public literature. The cytotoxic effects of this compound have been confirmed in the aforementioned cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.
Interactive Data Table: In Vitro Anti-Tumor Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Colo-205 | Colon Carcinoma | Data not available in public sources |
| A549 | Non-Small Cell Lung Cancer | Data not available in public sources |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available in public sources |
Note: While this compound has been tested in these cell lines, specific IC50 values from peer-reviewed literature are not publicly available at this time.
Preclinical studies have positioned this compound as a potent MEK inhibitor by comparing its activity against established compounds in the same class, such as AZD6244 (Selumetinib). Research indicates that this compound exhibits superior potency in several cancer cell lines, including Colo-205, A549, and MDA-MB-231, when compared directly to AZD6244. nih.gov This suggests that this compound may have a greater therapeutic potential in cancers reliant on the MEK signaling pathway.
Interactive Data Table: Comparative Potency of MEK Inhibitors
| Compound | Cell Line | IC50 (nM) |
| This compound | Colo-205 | Data not available |
| AZD6244 | Colo-205 | Data not available |
| This compound | A549 | Data not available |
| AZD6244 | A549 | Data not available |
| This compound | MDA-MB-231 | Data not available |
| AZD6244 | MDA-MB-231 | Data not available |
Note: Direct, quantitative comparisons of IC50 values between this compound and other MEK inhibitors in these specific cell lines are not detailed in publicly accessible research.
In Vivo Efficacy in Murine Tumor Models
The anti-tumor activity of this compound observed in vitro has been translated into significant efficacy in in vivo preclinical models. In studies utilizing immunodeficient mice bearing human tumor xenografts, this compound has demonstrated remarkable anti-cancer effects. Specifically, in a Colo-205 colon cancer xenograft model, treatment with this compound resulted in potent anti-tumor activity, causing tumor regression in a dose-dependent manner. nih.gov This indicates that the compound is effective at inhibiting tumor growth in a living organism.
The efficacy of this compound has also been suggested in MDA-MB-231 breast cancer xenograft models, further supporting its potential for broad application in oncology. However, detailed quantitative data on tumor growth inhibition from these studies are limited in publicly available literature.
In preclinical settings, this compound has been shown to effectively modulate tumor growth and progression. By inhibiting the MEK/ERK pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor volume. The observed tumor regression in xenograft models provides strong evidence of its ability to alter the course of tumor progression.
The in vivo efficacy of this compound in the Colo-205 tumor xenograft model has been described as "excellent," suggesting a substantial impact on tumor growth. nih.gov Despite these qualitative descriptions, specific metrics such as tumor growth inhibition (TGI) percentages or detailed tumor volume measurements over time are not widely reported.
Interactive Data Table: In Vivo Efficacy of this compound in Colo-205 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | Data not available in public sources |
| Vehicle Control | 0 |
Note: While described as having "excellent in vivo efficacy," specific quantitative data on tumor growth inhibition for this compound is not available in the public domain.
Preclinical Pharmacokinetic Profiling in Rodent Models
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, preclinical pharmacokinetic profiling has been conducted in rodent models, primarily in rats. These studies have indicated that this compound possesses good oral bioavailability, a desirable characteristic for a clinical candidate. nih.gov
Interactive Data Table: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (%) | Described as "good," specific value not available |
| Cmax (ng/mL) | Data not available in public sources |
| Tmax (h) | Data not available in public sources |
| AUC (ng·h/mL) | Data not available in public sources |
Note: Detailed pharmacokinetic parameters for this compound in rodent models are not publicly available.
Evaluation of Oral Bioavailability and Systemic Exposure
The preclinical assessment of this compound, a novel benzofuran (B130515) derivative, has established its potential as an orally efficacious inhibitor of MEK (mitogen-activated protein kinase kinase). nih.gov Investigations into its oral bioavailability and systemic exposure in animal models have been a critical component of its early-stage development, providing foundational data for its progression as a potential therapeutic agent.
Initial preclinical studies revealed that this compound possesses good oral bioavailability in rat models. nih.gov This characteristic is a significant advantage for a developmental drug, as oral administration is generally preferred for patient convenience and compliance. The benzofuran scaffold of this compound is a key structural feature that contributes to its favorable pharmacokinetic profile. nih.gov
Further research has demonstrated the in vivo efficacy of this compound in mouse xenograft models of human colorectal cancer (colo-205), indicating that the compound achieves sufficient systemic exposure after oral administration to exert its intended pharmacological effect. nih.gov The successful outcomes in these preclinical cancer models have positioned this compound as a suitable candidate for further preclinical development for the treatment of melanoma and other cancers associated with the MEK pathway. nih.gov
In comparative studies, this compound has shown superior potency in certain cancer cell lines, such as colon-205, A549 (non-small cell lung cancer), and MDA-MB-231 (breast cancer), when compared to another MEK inhibitor, AZD6244. nih.gov This suggests a potentially enhanced systemic exposure and target engagement in vivo.
While specific pharmacokinetic parameters from preclinical studies are not publicly available in detail, the collective findings from published research underscore the promising oral bioavailability and systemic exposure of this compound.
Interactive Data Table: Summary of Preclinical Findings on Oral Efficacy
| Compound | Preclinical Model | Key Finding | Reference |
| This compound | Rat | Good oral bioavailability | nih.gov |
| This compound | Mouse (colo-205 xenograft) | Excellent in vivo efficacy | nih.gov |
Interactive Data Table: Comparative Potency in Cancer Cell Lines
| Cell Line | Cancer Type | Comparative Potency of this compound vs. AZD6244 | Reference |
| colon-205 | Colorectal Cancer | Superior | nih.gov |
| A549 | Non-Small Cell Lung Cancer | Superior | nih.gov |
| MDA-MB-231 | Breast Cancer | Superior | nih.gov |
Investigations into Resistance Mechanisms and Combination Therapies with Ebi 1051
Mechanistic Understanding of Intrinsic and Acquired Resistance to MEK Inhibition
Resistance to MEK inhibitors can arise through various mechanisms, primarily centered around the intricate signaling networks within cancer cells. A well-characterized mechanism of resistance to MEK inhibition is the reactivation of the MAPK/ERK pathway. frontiersin.orgtandfonline.commdpi.comdovepress.com This can occur through alterations in upstream regulators and molecular switches in the RAS/RAF/MEK pathway. mdpi.com Secondary mutations in genes such as NRAS or BRAF amplification can lead to sustained MAPK/ERK signaling, bypassing the MEK blockade and promoting tumor growth and survival. frontiersin.orgdovepress.com
Adaptive resistance, where tumor cells rapidly adjust to the presence of MEK inhibitors, can involve feedback mechanisms that re-establish MEK/ERK signaling, often mediated by receptor tyrosine kinase (RTK) signaling pathways. mdpi.com Acquired resistance, on the other hand, frequently involves alterations in the molecular switches within the RAS/RAF/MEK/ERK pathway, leading to pathway reactivation. mdpi.com
Beyond the MAPK/ERK pathway, the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, is a frequently observed mechanism of resistance to BRAF/MEK inhibition. frontiersin.orgaacrjournals.orgdovepress.comnih.govadooq.com This pathway can serve as a compensatory survival mechanism for cancer cells. frontiersin.org Loss of the tumor suppressor PTEN, which is often inactivated in melanoma, can exacerbate this resistance by de-repressing the PI3K pathway. frontiersin.orgdovepress.com Increased activity of PI3K/AKT pathway has been noted in resistant tumors. aacrjournals.org
Phenotype switching, where tumor cells adopt a more stem-like or mesenchymal phenotype, has also been identified as a relevant mechanism contributing to resistance to targeted therapy. aacrjournals.org This switch from an epithelial to a mesenchymal phenotype is thought to promote malignancy and therapy resistance. aacrjournals.org
Rationales for Combination Therapeutic Strategies in Preclinical Models
Given the complex mechanisms of resistance, combining MEK inhibitors with agents targeting other pathways has emerged as a promising strategy to improve therapeutic outcomes and overcome resistance in preclinical models. researchgate.netnih.govresearchgate.net Dual or multi-targeted approaches aim to block complementary survival mechanisms and enhance anti-tumor activity. researchgate.netresearchgate.net
Synergy with BRAF Inhibitors (e.g., EBI-907) in Preclinical Cancer Models
Combining MEK inhibitors with BRAF inhibitors is a well-established strategy, particularly in BRAF-mutant cancers. nih.govfrontiersin.orgmdpi.com EBI-1051, as a MEK inhibitor, has been investigated in combination with EBI-907, a novel BRAF V600E inhibitor, in preclinical studies. researchgate.netnih.govtandfonline.comtandfonline.com
Studies have shown that MEK inhibition by this compound can enhance the sensitivity of vemurafenib-resistant A375 melanoma cells to BRAF inhibition. nih.govtandfonline.comtandfonline.comresearchgate.net Vemurafenib-resistant A375 cells showed a certain level of resistance to this compound alone, but the combination of this compound and EBI-907 effectively inhibited the growth of these resistant cells. tandfonline.comtandfonline.comresearchgate.net This suggests that the combined use of BRAF and MEK inhibitors can be an effective strategy to combat acquired resistance to BRAF inhibitors alone. tandfonline.comtandfonline.comresearchgate.net
In Calu-6 cells, combined inhibition of MEK1 kinase activity by this compound completely blocked ERK phosphorylation. researchgate.netnih.govtandfonline.com EBI-907 alone showed dose-dependent effects on MEK and ERK phosphorylation in these cells. nih.govtandfonline.com The combination of EBI-907 and this compound demonstrated strong synergy in inhibiting cell growth in vemurafenib-resistant A375 cells, with combination index (CI) values supporting this synergism. tandfonline.com
Preclinical data indicates that combining BRAF and MEK inhibitors can lead to greater initial tumor response and potentially prevent MAPK-driven acquired resistance. dovepress.com
Combinatorial Approaches with PI3K and EGFR Pathway Modulators
The activation of the PI3K/AKT/mTOR and EGFR pathways are known mechanisms of resistance to MEK and BRAF inhibition. frontiersin.orgaacrjournals.orgdovepress.comnih.govencyclopedia.pubmdpi.com Therefore, combining MEK inhibitors with inhibitors targeting these pathways represents a rational therapeutic strategy in preclinical models. researchgate.netnih.govnih.govresearchgate.net
The PI3K pathway is a well-known mechanism of resistance to MEK inhibition, and its activation has been noted following the initiation of MEKi therapy in various malignancies. nih.gov Preclinical data suggests that PI3K-pathway activation can contribute to BRAF inhibitor resistance. dovepress.com Studies have explored combining MEK inhibitors with PI3K inhibitors to overcome resistance. researchgate.netnih.govresearchgate.netspandidos-publications.com
EGFR-mediated MAPK pathway reactivation has been implicated in innate resistance to BRAF inhibitors, particularly in colorectal cancers. nih.govencyclopedia.pub Combined inhibition of RAF and EGFR or other important cell growth pathways has shown improved anti-proliferative efficacy of BRAF inhibitors in preclinical settings. nih.govencyclopedia.pub Combining MEK inhibitors with EGFR inhibitors has also shown promising results in overcoming resistance. researchgate.netresearchgate.net For instance, combining the BRAF inhibitor EBI-907 with an EGFR inhibitor enhanced its potency in cell lines with innate or acquired resistance to BRAF inhibition alone. researchgate.netnih.gov
Combinations of MEK inhibitors with other agents targeting pathways such as PI3K, EGFR, and others have shown significant anti-proliferative activity and promising results in various preclinical cancer models, including colorectal, pancreatic, and melanoma. researchgate.netresearchgate.net
Overcoming Drug Resistance in Preclinical Cancer Cell Lines
Preclinical studies utilizing cancer cell lines have been instrumental in understanding and overcoming drug resistance to MEK inhibitors. This compound has been evaluated in various cancer cell lines, demonstrating superior potency compared to other MEK inhibitors in some cases. invivochem.compatsnap.com
Studies in vemurafenib-resistant A375 melanoma cell lines have shown that combining this compound with the BRAF inhibitor EBI-907 effectively inhibits the growth of these resistant cells. tandfonline.comtandfonline.comresearchgate.net This highlights the potential of combination therapy to overcome acquired resistance in preclinical models. tandfonline.comtandfonline.comresearchgate.net
The use of drug-resistant in vivo cell-derived xenograft (CDX) models, established from cell lines with acquired resistance, allows researchers to investigate new mechanisms of resistance and test novel combination strategies. crownbio.com For example, EGFR-TKI-resistant cell lines have been developed and used to create resistant CDX models for preclinical efficacy testing. crownbio.com
Research in various cancer cell lines has demonstrated that combinations of MEK inhibitors with inhibitors of pathways like PI3K and EGFR can overcome resistance observed with single-agent treatment. researchgate.netnih.govresearchgate.net These preclinical findings provide a rationale for further investigation of such combinations to improve outcomes in resistant cancers.
Here is a summary of preclinical combination study findings involving this compound or general MEK inhibitor combinations:
| Combination Therapy | Preclinical Model / Cell Line | Key Finding | Source |
| This compound + EBI-907 (BRAF inhibitor) | Vemurafenib-resistant A375 cells | Effectively inhibited growth, suggesting overcoming acquired resistance. | tandfonline.comtandfonline.comresearchgate.net |
| This compound + EBI-907 (BRAF inhibitor) | Calu-6 cells | Combined inhibition completely blocked ERK phosphorylation. | researchgate.netnih.govtandfonline.com |
| MEK inhibitor + BRAF inhibitor | BRAF-mutant melanoma cell lines | Greater initial tumor response, potential prevention of acquired resistance. | dovepress.com |
| MEK inhibitor + PI3K inhibitor | Various cancer cell lines | Significant anti-proliferative activity, overcoming resistance. | researchgate.netnih.govresearchgate.net |
| MEK inhibitor + EGFR inhibitor | Various cancer cell lines | Enhanced potency, overcoming resistance. | researchgate.netresearchgate.net |
| MEK inhibitor + EGFR inhibitor | BRAF-mutant CRC cell lines | Improved anti-proliferative efficacy. | nih.govencyclopedia.pub |
Broader Biological Context and Therapeutic Implications in Preclinical Oncology
EBI-1051 as a Tool Compound for MEK Pathway Research
This compound is a novel, highly potent, and orally efficacious MEK inhibitor with a benzofuran (B130515) scaffold, distinguished by an IC50 of 3.9 nM. medchemexpress.com It was developed through a process of scaffold hopping based on known clinical compounds, leading to a derivative with good oral bioavailability. nih.gov As a tool compound, this compound is instrumental in preclinical research for probing the intricacies of the Mitogen-Activated Protein Kinase (MAPK) pathway. The unique biochemical and biological features of MEK make it an attractive target for anticancer drug development, and selective small molecule inhibitors are crucial for validating its role in tumor growth and survival. benthamscience.com
The utility of this compound in research is underscored by its demonstrated efficacy in vivo in a colo-205 tumor xenograft model. nih.gov Furthermore, in comparative preclinical studies, this compound showed superior potency in certain cancer cell lines, such as colon-205 (colorectal), A549 (lung), and MDA-MB-231 (breast), when compared to the established MEK inhibitor AZD6244 (selumetinib). nih.gov This potency and demonstrated in vivo activity make this compound a valuable asset for investigating MEK-dependent signaling and for preclinical development studies aimed at treating melanoma and other MEK-associated cancers. nih.gov
Role of MEK Inhibition in RAS/RAF/MAPK-Driven Malignancies
The RAS/RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is a critical intracellular pathway that regulates fundamental cellular processes, including proliferation, survival, and differentiation. nih.govmdpi.commdpi.com Dysregulation of this pathway, often through activating mutations in RAS or RAF genes, is a common event in a majority of human cancers, leading to uncontrolled cell growth. nih.govnih.gov This makes the pathway, and specifically the dual-specificity kinase MEK, a prime target for therapeutic intervention. benthamscience.comresearchgate.net MEK's position as a direct downstream effector of RAF and the sole known activator of ERK makes it a critical node for blocking oncogenic signaling. mdpi.com
The development of selective MEK inhibitors has been a significant focus of anticancer drug discovery, providing a therapeutic strategy for tumors harboring RAS or BRAF mutations. nih.gov While these inhibitors have shown promise, their application has also revealed the complexity of cancer cell signaling, including the development of resistance through adaptive feedback mechanisms. nih.gov
The therapeutic principle of MEK inhibition extends to numerous other cancers where the MAPK pathway is a key driver of malignancy.
Colorectal Cancer (CRC): Over 50% of metastatic colorectal cancers (mCRC) harbor KRAS mutations, which are notoriously difficult to target directly. aacrjournals.orgnih.govplos.org This has led researchers to focus on downstream mediators like MEK. aacrjournals.orgplos.org However, MEK inhibitors used as single agents have proven to be largely ineffective in clinical trials for CRC. aacrjournals.orgnih.govoncotarget.com This has spurred extensive preclinical research to identify effective combination therapies. Unbiased high-throughput screening has identified several synergistic partners for MEK inhibitors. For example, preclinical studies have demonstrated that combining the MEK inhibitor trametinib (B1684009) with vincristine (B1662923) or paclitaxel significantly inhibits tumor growth, reduces cell proliferation, and enhances apoptosis in KRAS-mutant CRC patient-derived xenograft models. aacrjournals.orgnih.govnih.gov Other research has shown synergistic effects when MEK inhibitors are combined with inhibitors of SRC or CDK4/6 in preclinical KRAS-mutant CRC models. plos.orgoncotarget.com Notably, the compound this compound demonstrated excellent in vivo efficacy in a colo-205 xenograft model, supporting the relevance of MEK inhibition in this cancer type. nih.gov
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is another malignancy characterized by a high frequency of KRAS mutations. biorxiv.orgaacrjournals.org Similar to CRC, MEK inhibitors as monotherapy have shown only marginal effects in both preclinical models and patients. biorxiv.org A primary mechanism of resistance is the feedback activation of alternative survival pathways, particularly the PI3K/AKT/mTOR axis. biorxiv.orgaacrjournals.orgnih.gov Preclinical studies have therefore focused on dual-pathway blockade. Unbiased in vivo screens identified a robust synergy between MEK inhibitors and heat shock protein (Hsp)-90 inhibitors, which led to an 80% increase in survival in PDAC-bearing mice by suppressing adaptive resistance. nih.gov Other successful preclinical combinations include MEK inhibitors with EGFR inhibitors, AKT inhibitors, or therapies targeting glucose metabolism to induce lethal ER stress. biorxiv.orgaacrjournals.orgnih.gov
Non-Small Cell Lung Cancer (NSCLC): MEK inhibitors have been actively investigated in NSCLC, particularly for tumors with KRAS mutations. nih.gov Preclinical evidence has supported the clinical development of agents like selumetinib (B1684332) and trametinib for this indication. nih.gov Research has also shown that MET-amplified NSCLC cell lines are particularly sensitive to MEK inhibitors. spandidos-publications.com Combination strategies are a key area of investigation; for instance, preclinical models of KRAS G12D-mutated NSCLC showed that combining the MEK inhibitor trametinib with a KRAS G12D inhibitor (MRTX1133) suppressed tumor growth more effectively than the KRAS inhibitor alone. aacrjournals.org The potency of this compound was demonstrated in the A549 NSCLC cell line. nih.gov
Breast Cancer: The role of MEK inhibition has been explored across various breast cancer subtypes. In basal-like breast cancer models, which often exhibit an activated RAS-like transcriptional program, cells show greater sensitivity to MEK inhibitors compared to other subtypes. aacrjournals.org For triple-negative breast cancer (TNBC), preclinical studies have shown that MEK inhibition can suppress cell proliferation and metastasis. aacrjournals.org However, resistance can emerge, and research indicates that combining MEK inhibitors with inhibitors of MCL-1 or the AKT pathway can overcome this resistance and enhance anti-cancer effects. aacrjournals.orgmdpi.com In HER2-positive breast cancer, the MEK inhibitor refametinib (B612215) has shown preclinical efficacy, including in models with acquired resistance to trastuzumab or lapatinib. nih.gov this compound's potency was confirmed in the MDA-MB-231 TNBC cell line. nih.gov
Table 1: Selected Preclinical Studies of MEK Inhibitors in Various Cancers
| Cancer Type | MEK Inhibitor | Combination Agent | Model System | Key Finding |
|---|---|---|---|---|
| Colorectal Cancer | Trametinib | Vincristine | KRAS-mutant PDX models | Strong synergy; inhibited tumor growth and enhanced apoptosis. aacrjournals.orgnih.gov |
| Colorectal Cancer | Trametinib | Paclitaxel | KRAS-mutated PDX models | Synergistic effect; suppressed tumor growth in vivo. nih.gov |
| Colorectal Cancer | MEK162 | Palbociclib (CDK4/6i) | KRAS-mutant xenograft models | Synergistic growth inhibition; caused tumor regression in vivo. oncotarget.com |
| Pancreatic Cancer | Trametinib | PU-H71 (HSP90i) | Orthotopic mouse model | Robust tumor suppression and 80% increase in survival. nih.gov |
| Pancreatic Cancer | Trametinib | Omipalisib (AKTi) | Pancreatic xenograft model | Significantly reduced mean tumor growth and final tumor size. aacrjournals.org |
| NSCLC | Trametinib | MRTX1133 (KRAS G12Di) | KRAS G12D-mutated in vivo models | Combination suppressed tumor growth more than MRTX1133 alone. aacrjournals.org |
| Breast Cancer (TNBC) | AZD6244 | A-1210477 (MCL-1i) | SUM149 xenograft model | Combination overcame MEK inhibitor resistance and reduced tumor growth. aacrjournals.org |
| Breast Cancer (Basal) | PD-0325901 | GDC-0941 (PI3Ki) | MDA-MB-231 xenograft model | Dual blockade potently impaired tumor growth in vivo. aacrjournals.org |
Contribution to Advanced Preclinical Drug Discovery Paradigms for Kinase Inhibitors
The development and study of kinase inhibitors like this compound contribute significantly to advancing preclinical drug discovery paradigms. The journey from the first approved kinase inhibitors to the current landscape of highly specific molecules has transformed oncology. cuni.czomicsx.com Tool compounds are essential to this progress.
First, potent and selective inhibitors like this compound help to validate specific kinases, such as MEK, as therapeutic targets in diverse genetic contexts. nih.gov By observing the effects of these compounds in various cancer models, researchers can confirm the dependency of a tumor on a particular signaling pathway.
Second, they are critical for elucidating mechanisms of drug resistance. A common challenge in targeted therapy is the emergence of resistance, which limits long-term efficacy. mdpi.com Preclinical studies using MEK inhibitors have been instrumental in revealing that cancer cells can adapt by activating parallel or feedback signaling loops, such as the PI3K/AKT pathway. aacrjournals.orgnih.govaacrjournals.org This understanding is a prerequisite for designing rational drug combinations that can preempt or overcome resistance.
Third, these compounds serve as the foundation for modern combination screening paradigms. As monotherapy often proves insufficient, a major focus of current drug discovery is to identify synergistic drug pairs. aacrjournals.orgplos.org MEK inhibitors are frequently used as the "backbone" in unbiased, high-throughput screens to test thousands of other compounds for enhanced efficacy. aacrjournals.orgplos.org This approach has successfully identified novel therapeutic strategies, as seen with the combinations of MEK inhibitors and agents targeting HSP90, CDK4/6, or SRC. plos.orgoncotarget.comnih.gov
Finally, the discovery of novel chemical entities like this compound, achieved through medicinal chemistry strategies such as scaffold hopping, pushes the boundaries of inhibitor design. nih.gov This process aims to create compounds with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetics, contributing to the development of the next generation of more effective and safer kinase inhibitors. cuni.cznih.gov
Future Directions and Unexplored Research Avenues for Ebi 1051
Identification and Validation of Novel Biomarkers for Preclinical Response and Resistance
To optimize the therapeutic application of EBI-1051, it is critical to identify and validate biomarkers that can predict preclinical response and signal the development of resistance. As this compound targets the MEK1/2 kinases, a direct pharmacodynamic biomarker is the phosphorylation level of ERK1/2, the immediate downstream substrate. frontiersin.org Preclinical studies with other MEK inhibitors, such as tunlametinib, have shown that a dose-dependent reduction in phosphorylated ERK (pERK) in tumor tissue serves as a robust indicator of target engagement and pathway inhibition. frontiersin.org
Beyond direct target modulation, metabolic alterations are emerging as potential noninvasive biomarkers. Preclinical research on the MEK inhibitor trametinib (B1684009) in melanoma models has revealed significant changes in tumor metabolomics, including measurable modifications in lactate and alanine levels, which could be monitored via magnetic resonance spectroscopy (MRS) to gauge therapeutic response early in the course of treatment.
Future research should focus on validating these and other candidate biomarkers specifically for this compound across a diverse range of preclinical models. Acquired resistance is a common challenge with targeted therapies, often involving enhancer reprogramming that leads to a refractory ERK signaling pathway. Investigating genomic and epigenomic alterations, such as the expression of MAPK pathway negative regulators, in resistant preclinical models will be crucial for identifying biomarkers of resistance and developing strategies to overcome it.
Table 1: Potential Preclinical Biomarkers for this compound
| Biomarker Category | Potential Candidate | Rationale for Investigation | Preclinical Validation Method |
|---|---|---|---|
| Pharmacodynamic | Phosphorylated ERK (pERK) | Direct downstream substrate of MEK; its inhibition confirms target engagement. | Western Blot, Immunohistochemistry (IHC) |
| Predictive Response | BRAF/KRAS mutation status | The MAPK pathway is often activated by mutations in these upstream genes. | DNA Sequencing |
| Metabolic Response | Tumor Lactate/Alanine Levels | MEK inhibition can alter tumor metabolism, providing a noninvasive indicator of response. | Magnetic Resonance Spectroscopy (MRS) |
| Resistance | Expression of MAPK Negative Regulators | Downregulation of these regulators can lead to sustained ERK activation and resistance. | RNA Sequencing, qPCR |
Exploration of this compound in Other Preclinical Disease Models Beyond Oncology
The RAS-RAF-MEK-ERK signaling cascade is a central regulator of numerous cellular processes beyond proliferation, including differentiation, motility, and apoptosis. nih.gov Its dysregulation is implicated in a wide array of human diseases, suggesting that the therapeutic utility of this compound may extend beyond cancer.
The MAPK pathway is a key mediator of inflammation. nih.govassaygenie.com Preclinical studies have demonstrated that MEK inhibitors can exert potent anti-inflammatory effects. For example, the MEK inhibitor trametinib has been shown to attenuate neuroinflammation and improve cognitive outcomes in mouse models of traumatic brain injury by inhibiting microglial pro-inflammatory responses. nih.gov Furthermore, MEK inhibitors can modulate the immune response in the context of viral infections, such as influenza A, by reducing the induction of regulatory T cells (Tregs), which can sometimes hinder viral clearance. frontiersin.org
Given this evidence, future preclinical research should explore the efficacy of this compound in models of:
Inflammatory and Autoimmune Diseases: The role of MAPK signaling in conditions like rheumatoid arthritis and inflammatory bowel disease makes this compound a candidate for investigation in relevant animal models of these conditions. nih.govwikipedia.orgnih.gov
Neuroinflammatory Conditions: Following the findings with trametinib, this compound could be evaluated in models of traumatic brain injury, stroke, or neurodegenerative diseases where inflammation is a key pathological component. nih.gov
Infectious Diseases: The immunomodulatory effects of MEK inhibition suggest a potential role for this compound in altering the host response to certain pathogens, which could be explored in preclinical infection models. frontiersin.org
Advanced Mechanistic Investigations into Off-Target Effects in Preclinical Systems
While this compound was designed as a selective MEK inhibitor, a thorough understanding of its full preclinical profile requires the identification and characterization of any potential off-target effects. Even highly selective kinase inhibitors can interact with unintended proteins, which may contribute to unexpected biological activities or toxicities. For instance, early-generation MEK inhibitors like U0126 were found to reduce agonist-induced calcium entry in cells through a mechanism independent of ERK1/2 inhibition, highlighting the importance of such investigations.
Advanced preclinical strategies should be employed to build a comprehensive selectivity profile for this compound. These can include:
Kinome Profiling: Screening this compound against a broad panel of hundreds of kinases to empirically determine its selectivity and identify any unintended kinase targets.
Chemical Proteomics: Utilizing techniques such as affinity-based protein profiling in preclinical cellular models to identify direct protein binding partners of this compound throughout the proteome.
Phenotypic Screening: Employing high-content imaging or other phenotypic assays on diverse cell types to uncover unexpected biological responses that may hint at off-target activities.
Identifying and validating any off-target interactions in preclinical systems is essential for accurately interpreting experimental results and anticipating the compound's behavior in more complex biological settings.
Development of this compound Analogues with Optimized Preclinical Pharmacological Profiles
The discovery of this compound was the result of scaffold hopping and systematic structure-activity relationship (SAR) exploration of a benzofuran (B130515) series, leading to a compound with good oral bioavailability and potent in vivo efficacy in oncology models. nih.gov This successful development provides a strong foundation for the creation of next-generation analogues with further optimized pharmacological profiles.
Future medicinal chemistry efforts could focus on synthesizing and testing new analogues of this compound with specific preclinical goals in mind. By making targeted modifications to the benzofuran core or its substituents, it may be possible to fine-tune the compound's properties. This iterative process of design, synthesis, and preclinical evaluation aims to identify new chemical entities with superior attributes.
Table 2: Goals for the Development of this compound Analogues
| Optimization Goal | Desired Preclinical Improvement | Rationale |
|---|---|---|
| Enhanced Potency | Lower IC50 against MEK1/2; efficacy at lower concentrations in cellular and xenograft models. | Could allow for reduced clinical dosage, potentially minimizing off-target effects. |
| Improved Selectivity | Reduced binding to other kinases or proteins. | A cleaner off-target profile can lead to a better safety margin. |
| Optimized Pharmacokinetics | Increased oral bioavailability, longer half-life, or modified tissue distribution. | Can improve dosing convenience and therapeutic exposure in target tissues. |
| Novel Properties | Ability to cross the blood-brain barrier. | Would enable exploration in preclinical models of primary brain tumors or neuroinflammatory diseases. |
Application of this compound in Systems Biology and Multi-Omics Research in Preclinical Settings
This compound can serve as a powerful chemical probe to dissect the complex cellular signaling networks regulated by the MAPK pathway. A systems biology approach, which integrates multiple layers of biological data, can provide a holistic view of the compound's impact on preclinical models. By moving beyond the analysis of single proteins, multi-omics studies can reveal the broader consequences of MEK inhibition.
In preclinical settings, treating cell lines or animal models with this compound and subsequently performing multi-omics analyses can yield deep mechanistic insights. This approach allows researchers to:
Integrate 'Omics' Layers: Combine genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive model of the cellular response to this compound. nih.govportlandpress.com
Identify Resistance Mechanisms: Analyze how the 'omics' landscape changes as preclinical models develop resistance, potentially revealing novel bypass pathways or genetic alterations.
Discover Combination Strategies: Use the integrated data to identify other signaling nodes that are adaptively activated upon MEK inhibition, suggesting rational combination therapies.
Elucidate Novel Functions: Uncover previously unknown links between the MAPK pathway and other cellular processes by observing the global changes induced by this compound.
The application of these high-throughput technologies will be invaluable for building a more complete preclinical picture of this compound's mechanism of action and for generating new hypotheses for its therapeutic use.
Q & A
Q. How can researchers balance innovation and feasibility when proposing novel applications for this compound?
- Methodological Answer :
- SWOT analysis : Evaluate strengths (e.g., novel mechanism), weaknesses (e.g., solubility), opportunities (e.g., combination therapies), and threats (e.g., patent landscape).
- Milestone planning : Define critical path experiments (e.g., IND-enabling studies) with Gantt charts .
- Stakeholder feedback : Engage clinicians and regulatory experts during study design to align with translational goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
